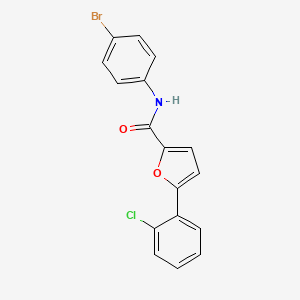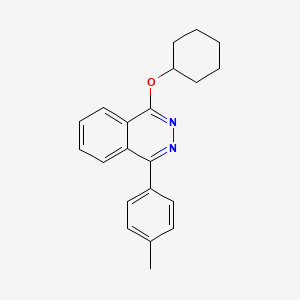![molecular formula C26H34N4O3 B4085090 N,N'-(oxydi-4,1-phenylene)bis[2-(1-piperidinyl)acetamide]](/img/structure/B4085090.png)
N,N'-(oxydi-4,1-phenylene)bis[2-(1-piperidinyl)acetamide]
Vue d'ensemble
Description
N,N'-(oxydi-4,1-phenylene)bis[2-(1-piperidinyl)acetamide], commonly known as OPA, is a chemical compound that has been widely used in scientific research due to its ability to inhibit enzyme activity. OPA is a derivative of piperidine and is commonly used as an inhibitor of serine proteases.
Mécanisme D'action
The mechanism of action of OPA involves the formation of a covalent bond between the inhibitor and the active site of the enzyme. OPA contains a reactive carbonyl group that reacts with the serine residue in the active site of the enzyme, forming a covalent bond and inhibiting the enzyme activity. The inhibition is irreversible, and the enzyme is permanently inactivated.
Biochemical and Physiological Effects:
OPA has been shown to have several biochemical and physiological effects. Inhibition of serine proteases by OPA has been shown to reduce inflammation, blood clotting, and tumor growth. OPA has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
OPA has several advantages as an inhibitor of serine proteases. It is highly specific and irreversible, making it a useful tool for studying the role of serine proteases in biological processes. However, OPA has some limitations as well. It is toxic and must be handled with care. It also has a relatively short half-life, which may limit its use in long-term experiments.
Orientations Futures
There are several future directions for the use of OPA in scientific research. One direction is the development of new inhibitors based on the structure of OPA that have improved specificity and longer half-lives. Another direction is the study of the role of serine proteases in diseases such as cancer, Alzheimer's disease, and asthma using OPA as a tool. Finally, OPA may be useful in the development of new drugs for the treatment of these diseases.
Applications De Recherche Scientifique
OPA has been widely used in scientific research as an inhibitor of serine proteases. Serine proteases are a family of enzymes that play a crucial role in various biological processes such as blood clotting, inflammation, and cell signaling. OPA has been shown to inhibit the activity of several serine proteases including trypsin, chymotrypsin, and thrombin. OPA has also been used to study the role of serine proteases in diseases such as cancer, Alzheimer's disease, and asthma.
Propriétés
IUPAC Name |
2-piperidin-1-yl-N-[4-[4-[(2-piperidin-1-ylacetyl)amino]phenoxy]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O3/c31-25(19-29-15-3-1-4-16-29)27-21-7-11-23(12-8-21)33-24-13-9-22(10-14-24)28-26(32)20-30-17-5-2-6-18-30/h7-14H,1-6,15-20H2,(H,27,31)(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUZPOFMWKDZONZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)NC(=O)CN4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-bromo-4,5-dimethylphenyl)acetamide](/img/structure/B4085022.png)
![ethyl 1-[1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-3-piperidinecarboxylate hydrochloride](/img/structure/B4085029.png)
![N-1,3-benzothiazol-2-yl-4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzamide](/img/structure/B4085033.png)

![2-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4085045.png)
![methyl 6-(4-bromobenzoyl)-6-ethyl-4,4-dimethyl-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B4085054.png)

![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-methyl-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B4085066.png)


![methyl 2-{[(4-methoxy-3-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B4085084.png)
